tert-Buty-P4
Overview
Description
tert-Buty-P4, also known as tert-butyl polyaminophosphazene, is a neutral, peralkylated sterically hindered polyaminophosphazene. It is an extremely strong base but a very weak nucleophile. The chemical formula for this compound is (CH₃)₃C−N=P(−N=P(−N(CH₃)₂)₃)₃. This compound is part of a homologous series of polyaminophosphazenes developed by Reinhard Schwesinger, and it is often referred to as a Schwesinger superbase .
Scientific Research Applications
tert-Buty-P4 has a wide range of applications in scientific research:
Chemistry: It is used as a superbase in various organic synthesis reactions due to its strong basicity.
Biology: Its unique properties make it useful in studying biochemical pathways and reactions.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of polymers and other materials that require strong bases for their synthesis
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-ditert butyl phenol (2,4-dtbp), have been found to exhibit antifungal, antioxidant, and anticancer properties . Another related compound, terbutaline, is known to act on beta-2 receptors located in bronchial, vascular, and uterine smooth muscle .
Mode of Action
It’s worth noting that related compounds like 2,4-dtbp have been found to suppress oxidation effectively, preventing material degradation and disintegration . They can neutralize free radicals and reduce reactive oxygen species production, making them valuable in stabilizing various compounds .
Biochemical Pathways
The tert-butyl group, a component of “tert-buty-p4”, is known to play a role in various chemical transformations and is implicated in biosynthetic and biodegradation pathways .
Pharmacokinetics
Terbutaline exhibits a linear relationship between plasma concentration and the administered dose when taken orally . The intravenous studies demonstrated multi-exponential behavior for disposition and renal clearance .
Result of Action
Related compounds like 2,4-dtbp have shown cytotoxic activity against mcf-7 cells (a breast carcinoma cell line) with an identified ic 50 value of 5 μg/ml .
Action Environment
For instance, the pharmacokinetics of terbutaline is altered in conditions of renal failure and premature labor . Moreover, a diurnal variation in the pharmacokinetics of terbutaline is also observed .
Preparation Methods
The synthesis of tert-Buty-P4 involves a convergent approach starting from phosphorus pentachloride. The process can be divided into two main branches:
Branch A: This involves the formation of aminotris(dimethylamino)phosphonium chloride, which is further converted to the liquid iminotris(dimethylamino)phosphorane.
Branch B: This involves the reaction of phosphorus pentachloride with tert-butylammonium chloride to form tert-butylphosphorimide trichloride.
The final step involves the reaction of the products from branches A and B to yield the hydrochloride of this compound, which can be converted into the tetrafluoroborate salt and then to the free base .
Chemical Reactions Analysis
tert-Buty-P4 is known for its strong basicity and weak nucleophilicity. It undergoes various types of reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: It can participate in nucleophilic substitution reactions, although its steric hindrance often limits its reactivity in such processes.
Common reagents used in these reactions include phosphorus pentachloride, tert-butylammonium chloride, and various solvents like hexane and tetrahydrofuran. The major products formed from these reactions are typically derivatives of the original polyaminophosphazene structure .
Comparison with Similar Compounds
tert-Buty-P4 is unique among polyaminophosphazenes due to its combination of strong basicity and weak nucleophilicity. Similar compounds include:
- tert-Butylamine
- tert-Butyl chloride
- tert-Butyl hydroperoxide
- tert-Butyl isocyanide
Compared to these compounds, this compound stands out due to its higher basicity and steric hindrance, making it a valuable reagent in specific chemical reactions .
Properties
IUPAC Name |
N-[[tert-butylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H63N13P4/c1-22(2,3)23-36(24-37(27(4)5,28(6)7)29(8)9,25-38(30(10)11,31(12)13)32(14)15)26-39(33(16)17,34(18)19)35(20)21/h1-21H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRBCQCXZAYQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H63N13P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114057 | |
Record name | P4-tert-Butyl superbase | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111324-04-0 | |
Record name | N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phosphorimidic triamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111324-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Buty-P4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111324040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P4-tert-Butyl superbase | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 111324-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTY-P4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/114S812CQB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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